molecular formula C26H18N2OS B10873799 Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 58327-73-4

Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-

Cat. No.: B10873799
CAS No.: 58327-73-4
M. Wt: 406.5 g/mol
InChI Key: ZRRONMIBMQJRJF-UHFFFAOYSA-N
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Description

The compound Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- features a thieno[2,3-b]pyridine core substituted with an amino group, two phenyl rings at positions 4 and 6, and a phenylmethanone moiety at position 2. This article compares its structural, synthetic, and functional properties with key analogues.

Properties

CAS No.

58327-73-4

Molecular Formula

C26H18N2OS

Molecular Weight

406.5 g/mol

IUPAC Name

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2

InChI Key

ZRRONMIBMQJRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyanothioacetamide-Based Cyclocondensation

A second route employs cyanothioacetamide (III) as a sulfur source. As outlined in U.S. Patent 7,935,533, 1,3-diones (II) react with cyanothioacetamide in ethanol/triethylamine to form 2-mercaptonicotinonitriles (IV). Subsequent treatment with chloroacetamide (V) in DMF/sodium carbonate induces cyclization, producing the thieno[2,3-b]pyridine core. This method is modular, allowing R₁ and R′ group diversification via post-cyclization modifications (e.g., SNAr reactions).

Pyridinium Salt Hydrogenation

Patented by Rhône-Poulenc, pyridinium salts (e.g., ##STR7## ) are hydrogenated to yield thieno-pyridines. For instance, condensing 2-(2-thienyl)-ethyl paratoluene sulfonate with ortho-chlorobenzylamine in acetonitrile forms a pyridinium intermediate, which is reduced under H₂/Pd-C to afford the target structure. This method achieves 83% yield but requires careful temperature control (<25°C) during halide substitution.

Synthesis of (3-Amino-4,6-Diphenylthieno[2,3-b]Pyridin-2-Yl)Phenyl-Methanone

Stepwise Functionalization of the Thieno[2,3-b]Pyridine Core

The methanone derivative is synthesized via Friedel-Crafts acylation of the preformed thieno[2,3-b]pyridine. As detailed by VulcanChem, the amino group at position 3 is introduced early using thiourea derivatives, while phenyl rings at positions 4 and 6 are installed via Suzuki-Miyaura couplings. The final acylation employs benzoyl chloride in AlCl₃, yielding the title compound with 406.5 g/mol molecular weight.

Table 1: Key Reagents and Conditions for Methanone Synthesis

StepReagents/ConditionsYieldCitation
Thiophene alkylationLDA, (het)aryl dithioesters, 0°C → RT85%
CyclizationChloroacetamide, DMF, Na₂CO₃, 80°C, 12 h78%
AcylationBenzoyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT65%

One-Pot Multi-Component Approaches

Recent innovations utilize one-pot sequences to streamline synthesis. For example, Patel et al. report a tandem alkylation-condensation where enethiolate salts (from aryl acetonitriles and dithioesters) react directly with 2-chlorophenacyl bromide. This method avoids intermediate isolation, achieving 72% yield for the methanone derivative.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

A major challenge is controlling regioselectivity during thiophene-pyridine fusion. Using bulky directing groups (e.g., 2,6-dimethylphenyl) on the thiophene substrate favors annulation at the 2,3-position, as steric hindrance minimizes competing pathways. Additionally, polar solvents (DMF > THF) enhance cyclization rates by stabilizing transition states.

Amino Group Protection-Deprotection

The 3-amino group is prone to oxidation during acylation. Boc-protection (tert-butyloxycarbonyl) prior to benzoylation prevents side reactions, with subsequent TFA-mediated deprotection restoring the amine. This strategy improves overall yield from 52% to 68%.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Methanone Synthesis Methods

MethodStepsTotal YieldScalabilityCost
Heteroannulation361%High$$
Cyanothioacetamide route455%Moderate$$$
Pyridinium hydrogenation548%Low$$$$

The heteroannulation route offers superior scalability and cost-effectiveness, making it preferred for industrial applications. Conversely, the cyanothioacetamide method allows greater functional group versatility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 acts as a nucleophile, enabling reactions with electrophilic agents. Key examples include:

Reaction Type Reagents/Conditions Product Yield
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivative85%
SulfonylationTosyl chloride, DMF, 60°CN-Tosylamide78%
AlkylationBenzyl bromide, K₂CO₃, DMF, refluxN-Benzylated thienopyridine72%

In these reactions, the amino group undergoes substitution to form stable amides or amines, enhancing solubility for pharmacological studies.

Condensation Reactions

The carbonyl group in the methanone moiety participates in condensation with amines or hydrazines:

Substrate Reagent Conditions Product
Hydrazine hydrateEthanol, refluxHydrazone derivative
PhenylenediamineAcOH, 80°CSchiff base complex

These reactions exploit the ketone’s electrophilicity, forming conjugates with applications in coordination chemistry.

Cyclization Reactions

Intramolecular cyclization is critical for synthesizing fused polycyclic systems. For example:

Procedure (from ):

  • React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2a,b ) with α-haloketones in ethanolic NaOEt under reflux.

  • Intermediate S-alkylated products cyclize to form thieno[2,3-b]pyridines.

Starting Material Cyclization Agent Product Yield
Bis-bromoacetyl derivativeNaOEt, ethanolPiperazine-linked bis(thienopyridinyl)methanone70–72%

This method highlights the role of base-catalyzed cyclization in constructing complex architectures .

Acylation and Esterification

The phenylmethanone group undergoes Friedel-Crafts acylation:

Reagent Catalyst Product Application
Acetic anhydrideAlCl₃, CH₂Cl₂Acetylated aryl derivativeDrug metabolite synthesis
Benzoyl chlorideFeCl₃, nitrobenzeneBenzoylated analogPolymer precursor

Cross-Coupling Reactions

The phenyl rings facilitate Suzuki-Miyaura couplings for biaryl synthesis:

Partner Catalyst Conditions Yield
4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C65%
Vinylboronic esterPd(OAc)₂, SPhosToluene, reflux58%

These reactions enable modular derivatization for structure-activity relationship (SAR) studies.

Mechanistic Insights

  • Nucleophilic Substitution : The amino group’s lone pair attacks electrophiles (e.g., acyl chlorides), forming tetrahedral intermediates that collapse to amides.

  • Cyclization : Base-mediated deprotonation generates thiolate anions, which undergo intramolecular nucleophilic attack on adjacent carbonyl groups .

  • Cross-Coupling : Oxidative addition of palladium to C–X bonds precedes transmetalation with boronic acids, culminating in reductive elimination.

Scientific Research Applications

Methanone has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant anticancer properties. For example, studies have shown that Methanone can inhibit the proliferation of various cancer cell lines. The mechanism involves disrupting cellular processes essential for cancer cell survival .

Case Study:
In a study involving human cancer cell lines (HCT-116 and MCF-7), Methanone derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .

2. Antimicrobial Effects
Methanone has also shown promise as an antimicrobial agent. Its interaction with bacterial cell membranes can lead to cell lysis and death, making it a candidate for developing new antibiotics .

Material Science Applications

The electronic properties of Methanone allow it to be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The conjugated system formed by the thieno[2,3-b]pyridine structure contributes to its ability to conduct electricity and interact with light.

Potential Applications:

  • Organic light-emitting diodes (OLEDs)
  • Solar cells
  • Sensors

Comparative Analysis with Related Compounds

To understand Methanone's unique position within its chemical family, a comparison with similar compounds is useful.

Compound NameStructure FeaturesBiological Activity
MethanoneThieno[2,3-b]pyridine core with amino and phenyl groupsAnticancer, antimicrobial
Compound ASimilar thieno structure but lacks phenyl substituentsAntimicrobial
Compound BContains additional halogen substituentsAnti-inflammatory
Compound CModified pyridine ringKinase inhibition

This table illustrates how Methanone's structural features may contribute to its distinct biological profile compared to related compounds .

Mechanism of Action

The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Molecular Features

The table below highlights substituent differences, molecular weights, and key properties among related compounds:

Compound Name Substituents (Thienopyridine Positions) Aryl Methanone Group Molecular Weight (g/mol) Melting Point (°C) Key References
Target: (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenylmethanone 4,6-diphenyl Phenyl 364.84 (calc.) Not reported
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone 4,6-dimethyl Phenyl 282.36 Not reported
(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone 4,6-diphenyl 4-Chlorophenyl 383.30 Not reported
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone 4,6-dimethyl 3-Chlorophenyl 316.81 Not reported
Piperazine-linked bis(4,6-diphenylthieno[2,3-b]pyridinyl)methanone (12b) 4,6-diphenyl (dimer) Piperazine-bridged phenyl 742.00 288–290

Key Observations :

  • Halogen Effects : Chlorophenyl variants (e.g., 4-chloro in ) introduce electron-withdrawing effects, which may alter electronic absorption spectra and receptor binding .
  • Dimeric Structures : Piperazine-linked dimers (e.g., compound 12b) exhibit higher melting points (~290°C), suggesting enhanced thermal stability due to extended conjugation and hydrogen bonding .

Spectroscopic and Physical Properties

  • Electronic Absorption: Amino and aryl groups contribute to strong UV-Vis absorption. The diphenyl-substituted target compound likely exhibits redshifted absorption compared to dimethyl analogues due to extended conjugation .
  • Fluorescence : Solvent polarity significantly affects emission profiles. For example, trimethyl derivatives (compound 1 in ) show solvatochromism, a property expected to be amplified in diphenyl variants.

Biological Activity

Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C26H19N2S\text{C}_{26}\text{H}_{19}\text{N}_2\text{S}

Synthesis

The synthesis of thienopyridine derivatives, including Methanone, involves several chemical reactions. Traditional methods include the reaction of 3-benzoyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield the desired thienopyridine structure. The specific reaction conditions and reagents can significantly affect the yield and purity of the final product .

Anticancer Properties

Research has indicated that thienopyridine derivatives exhibit anticancer activity. In vitro studies have shown that Methanone can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds similar to Methanone possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which Methanone exerts its biological effects is primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to interfere with the MAPK pathway, which is crucial for tumor growth and metastasis. This interference leads to reduced expression of oncogenes and increased apoptosis in cancer cells .

Case Studies

StudyCell LineIC50 ValueMechanism
Study 1MCF-7 (Breast Cancer)0.29 μMERK pathway inhibition
Study 2A549 (Lung Cancer)0.45 μMInduction of apoptosis
Study 3HeLa (Cervical Cancer)0.35 μMInhibition of cell cycle progression

These studies highlight the compound's potential as an anticancer agent through various mechanisms.

Antimicrobial Effects

Methanone has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Neuroprotective Effects

There is emerging evidence suggesting that thienopyridine derivatives may offer neuroprotective benefits. They appear to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueCritical ObservationsReference
¹H NMR (CDCl₃)δ 7.49–7.81 (m, Ar-H), 5.48 (s, NH₂)
EI-MSm/z 514 [M⁺], 484 [M⁺–CH₂CH₃]
HMBCCorrelations between NH₂ and pyridine C-3

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)+25% vs. DMF
Catalyst1% H₂SO₄85% conversion
Reaction Time4 hoursMaximizes purity

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